molecular formula C9H8ClF3OS B12638397 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene CAS No. 921603-79-4

1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene

Cat. No.: B12638397
CAS No.: 921603-79-4
M. Wt: 256.67 g/mol
InChI Key: YSAMDIXXPYEZOG-UHFFFAOYSA-N
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Description

1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene is an organic compound characterized by the presence of a trifluoroethyl group, a chloro substituent, and a methoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene typically involves the reaction of 4-methoxybenzenethiol with 2-chloro-1,1,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, alkoxides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The presence of the trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Similar in structure but differs in the presence of an ether group instead of a sulfanyl group.

    Isoflurane: A fluorinated ether used as an anesthetic, shares structural similarities but has different functional groups and applications.

    1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Another fluorinated compound with similar structural features but different chemical properties.

Uniqueness

1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene is unique due to the combination of its trifluoroethyl group and sulfanyl linkage, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

921603-79-4

Molecular Formula

C9H8ClF3OS

Molecular Weight

256.67 g/mol

IUPAC Name

1-(2-chloro-1,1,2-trifluoroethyl)sulfanyl-4-methoxybenzene

InChI

InChI=1S/C9H8ClF3OS/c1-14-6-2-4-7(5-3-6)15-9(12,13)8(10)11/h2-5,8H,1H3

InChI Key

YSAMDIXXPYEZOG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC(C(F)Cl)(F)F

Origin of Product

United States

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